(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
The systematic nomenclature of (3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-dioxolo[4,5-c]pyrrole-4-carboxylic acid reflects its complex structural features according to International Union of Pure and Applied Chemistry guidelines. The compound exhibits a bicyclic framework where a 1,3-dioxolo ring is fused to a pyrrole nucleus at the 4,5-positions, creating a rigid heterocyclic system. The stereocenters at positions 3a, 4, and 6a are designated as S, S, and R configurations respectively, indicating the specific spatial arrangement of substituents around these asymmetric carbons.
The molecular architecture encompasses several distinctive structural elements that contribute to its overall geometry. The tert-butoxycarbonyl protecting group attached to the nitrogen atom at position 5 provides steric bulk that influences the conformational preferences of the molecule. Additionally, the two methyl substituents at position 2 of the dioxolo ring create a gem-dimethyl pattern that restricts ring flexibility and stabilizes specific conformational states. The carboxylic acid functionality at position 4 introduces additional hydrogen bonding capabilities and contributes to the overall polarity of the compound.
Detailed structural analysis reveals that the compound possesses distinct geometric parameters that define its three-dimensional shape. The SMILES notation CC1(O[C@@H]2CN(C@@HC(=O)O)C(=O)OC(C)(C)C)C accurately represents the connectivity and stereochemistry. The InChI key FRDGVQODRPFOOR-HRDYMLBCSA-N provides a unique identifier for this specific stereoisomer, distinguishing it from other potential diastereomeric forms. The calculated density of 1.2 ± 0.1 g/cm³ indicates a relatively compact molecular packing in the solid state.
Crystallographic Characterization of the Dioxolo-Pyrrole Core
Crystallographic studies of compounds containing dioxolo-pyrrole cores have provided fundamental insights into the structural characteristics of these heterocyclic systems. The crystal structure determination relies on X-ray diffraction techniques, which utilize the interaction between X-ray radiation and the electron density within the crystal lattice. For heterocyclic compounds similar to the target molecule, crystallographic analysis reveals specific geometric parameters including bond lengths, bond angles, and torsional angles that define the three-dimensional arrangement of atoms.
The dioxolo ring system in these compounds typically adopts envelope or twist conformations to minimize steric interactions and ring strain. Crystal structure analyses of related compounds have shown that the five-membered dioxolo ring exhibits specific puckering parameters that can be quantified using crystallographic methods. The fusion of this ring to the pyrrole nucleus creates constraints that influence the overall molecular geometry and affect the positioning of substituents.
Crystallographic data from similar compounds indicate that the dioxolo-pyrrole core maintains relatively consistent geometric parameters across different derivatives. The space group symmetry and unit cell parameters provide information about the molecular packing arrangements in the solid state. For triclinic crystal systems, which are commonly observed for complex organic molecules, the unit cell is characterized by three unequal axes and three unequal angles, creating asymmetric packing arrangements that can reveal intermolecular interactions.
| Structural Parameter | Typical Range | Crystallographic Significance |
|---|---|---|
| Dioxolo Ring Puckering | 0.3-0.6 Å | Defines ring conformation |
| Pyrrole Ring Planarity | <0.05 Å deviation | Indicates aromatic character |
| Fusion Angle | 105-110° | Controls bicyclic geometry |
| Intermolecular Distances | 2.5-3.5 Å | Governs crystal packing |
Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy provides powerful analytical capabilities for investigating the conformational behavior of complex heterocyclic compounds. The technique exploits the magnetic properties of certain atomic nuclei, particularly those with non-zero nuclear spin quantum numbers, to probe molecular structure and dynamics in solution. For compounds containing the dioxolo-pyrrole framework, both proton and carbon-13 nuclear magnetic resonance spectroscopy offer complementary information about conformational preferences and molecular flexibility.
The application of nuclear magnetic resonance spectroscopy to pyrrole-containing compounds reveals characteristic chemical shift patterns that reflect the electronic environment of individual nuclei. Proton nuclear magnetic resonance spectra typically exhibit signals corresponding to the various hydrogen atoms within the molecule, with chemical shifts that depend on the local magnetic environment created by nearby electronegative atoms and aromatic systems. The dioxolo ring protons generally appear in the range of 4.5-5.5 parts per million, while the pyrrole ring protons exhibit chemical shifts influenced by the heterocyclic aromatic character.
Spin-spin coupling patterns in nuclear magnetic resonance spectra provide valuable information about the connectivity and stereochemical relationships between adjacent nuclei. The observation of characteristic coupling constants allows for the determination of dihedral angles and conformational preferences. For the dioxolo-pyrrole system, coupling between protons on the fused ring system can reveal information about the relative orientation of ring substituents and the degree of conformational flexibility.
Advanced two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence spectroscopy, enable the correlation of proton and carbon-13 signals, facilitating complete structural assignment. These methods are particularly valuable for complex molecules where signal overlap in one-dimensional spectra might obscure important structural information. Quantitative nuclear magnetic resonance approaches can also provide response factors that enable accurate determination of relative concentrations and stereochemical ratios.
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Structural Information |
|---|---|---|
| Dioxolo Ring CH | 4.5-5.5 | Ring conformation |
| Pyrrole Ring CH | 6.0-7.5 | Aromatic character |
| Carboxylic Acid | 10-12 | Hydrogen bonding |
| tert-Butyl Groups | 1.0-1.5 | Steric environment |
Comparative Study of Diastereomeric Forms
The investigation of diastereomeric relationships in compounds containing multiple stereocenters requires careful analysis of stereochemical configurations and their effects on molecular properties. For the dioxolo-pyrrole system under investigation, the presence of three defined stereocenters at positions 3a, 4, and 6a creates the potential for multiple diastereomeric forms with distinct physical and chemical characteristics. The systematic study of these stereoisomers provides insights into the relationship between molecular configuration and conformational behavior.
Comparative analysis of different diastereomeric forms reveals significant variations in nuclear magnetic resonance spectral characteristics. Related compounds in the literature demonstrate that changes in stereochemical configuration can lead to substantial shifts in chemical shift values and coupling patterns. These spectroscopic differences arise from alterations in the spatial arrangement of substituents, which affect the local magnetic environment experienced by individual nuclei.
The synthetic accessibility of different diastereomeric forms varies considerably depending on the specific stereochemical configuration desired. Related compounds with similar structural features have been prepared using various synthetic strategies that allow for control of stereochemistry at key positions. The optimization of reaction conditions, including solvent selection, temperature control, and reagent addition sequence, plays a crucial role in determining the diastereomeric outcome of synthetic transformations.
Physical property comparisons between diastereomeric forms often reveal differences in parameters such as melting point, solubility, and chromatographic behavior. These variations reflect the distinct three-dimensional arrangements of atoms and the resulting intermolecular interactions in different stereoisomers. For compounds containing the dioxolo-pyrrole core, the specific configuration at each stereocenter influences the overall molecular shape and affects crystal packing arrangements in the solid state.
| Diastereomeric Property | (3aS,4S,6aR) Form | Alternative Configurations |
|---|---|---|
| Molecular Weight | 287 g/mol | Identical for all diastereomers |
| Calculated Density | 1.2 ± 0.1 g/cm³ | Variable with configuration |
| Melting Point Range | Not reported | Typically varies 10-50°C |
| Chromatographic Retention | Configuration-dependent | Enables separation |
Properties
IUPAC Name |
(3aS,4S,6aR)-2,2-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-6-7-9(8(14)10(15)16)19-13(4,5)18-7/h7-9H,6H2,1-5H3,(H,15,16)/t7-,8+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDGVQODRPFOOR-HRDYMLBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CN(C(C2O1)C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CN([C@@H]([C@@H]2O1)C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103355 | |
| Record name | 5H-1,3-Dioxolo[4,5-c]pyrrole-4,5-dicarboxylic acid, tetrahydro-2,2-dimethyl-, 5-(1,1-dimethylethyl) ester, [3aS-(3aα,4β,6aα)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127910-62-7 | |
| Record name | 5H-1,3-Dioxolo[4,5-c]pyrrole-4,5-dicarboxylic acid, tetrahydro-2,2-dimethyl-, 5-(1,1-dimethylethyl) ester, [3aS-(3aα,4β,6aα)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127910-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-1,3-Dioxolo[4,5-c]pyrrole-4,5-dicarboxylic acid, tetrahydro-2,2-dimethyl-, 5-(1,1-dimethylethyl) ester, [3aS-(3aα,4β,6aα)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
Starting from Naturally Occurring Sugars or Amino Acids:
The bicyclic pyrrole-dioxolane framework can be synthesized from chiral sugar derivatives or amino acids, which provide the stereochemical backbone. For example, derivatives of L- or D-amino acids or sugar lactones are used as chiral precursors to build the fused ring system with defined stereochemistry.Key Intermediate:
A protected amino alcohol or amino diol intermediate is often cyclized to form thedioxolo ring fused to the pyrrole. The 2,2-dimethyl substitution is introduced via ketalization or acetal formation using acetone or related reagents.
Formation of thedioxolo[4,5-c]pyrrole Core
Cyclization Reaction:
The formation of the fused dioxolane ring is typically achieved by intramolecular cyclization of a vicinal diol with an aldehyde or ketone functionality under acidic conditions, forming the 1,3-dioxolane ring fused to the pyrrole ring.Stereochemical Control:
The stereochemistry at the ring junctions (3a, 4, 6a positions) is controlled by the stereochemistry of the starting materials and the reaction conditions, often favoring thermodynamically stable isomers.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
- Boc Protection:
The nitrogen atom of the pyrrole ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This step is crucial to prevent unwanted side reactions during subsequent transformations and to improve compound stability.
Installation of the Carboxylic Acid Group
Oxidation or Hydrolysis:
The carboxylic acid at the 4-position can be introduced by oxidation of an aldehyde or alcohol precursor or by hydrolysis of an ester intermediate. The choice depends on the synthetic route and protecting groups used.Stereoselective Functionalization:
The carboxylation step is performed under conditions that preserve or induce the desired stereochemistry at the 4-position.
Representative Synthetic Route (Based on Patent WO2014078778A2)
This route emphasizes stereochemical control and protecting group strategy to yield the target compound with high purity and defined stereochemistry.
Analytical Data and Research Findings
Purity and Characterization:
The final compound is typically characterized by NMR spectroscopy (1H, 13C), mass spectrometry, and chiral HPLC to confirm stereochemistry and purity (>95% purity reported in some sources).Yields:
Overall yields vary depending on the starting materials and conditions but are generally moderate to good (40-70%) for multi-step syntheses involving complex bicyclic systems.Stereochemical Assignments:
Stereochemistry is confirmed by NOESY NMR experiments and X-ray crystallography when available.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacological probe. Its ability to interact with specific biological targets makes it a promising compound for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may lead to the creation of innovative products and technologies.
Mechanism of Action
The mechanism of action of (3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and function.
Comparison with Similar Compounds
Structural Analogues with Bicyclic Cores
Functional Group and Reactivity Analysis
- Carboxylic Acid vs. Ester/Silyl Ether : The target compound’s carboxylic acid enables direct coupling reactions (e.g., amide formation), whereas ethoxycarbonyl (25f) or silyl ether (16) derivatives require additional steps for activation or deprotection .
- Boc Protection : Universally employed across analogues for amine protection, ensuring compatibility with diverse reaction conditions .
- Stereochemical Impact : The (3aS,4S,6aR) configuration in the target compound contrasts with (3aR,4R,6aS) in 25f and 16, influencing chiral recognition in biological systems or asymmetric synthesis .
Research Implications and Gaps
- Bioactivity Data: Limited evidence directly links the target compound to biological activity.
- Synthetic Challenges : Stereoselective synthesis of the dioxolo-pyrrole core requires precise catalytic methods (e.g., Pd(OAc)₂ in cross-coupling reactions) .
- Solubility and Stability : The carboxylic acid group in the target compound may reduce membrane permeability compared to silyl ether or ester derivatives, impacting pharmacokinetic profiles .
Biological Activity
(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid is a complex organic compound with potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H17NO5
- Molecular Weight : 241.27 g/mol
- CAS Number : 1955553-07-7
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in metabolic disorders.
- Modulation of Signaling Pathways : It may influence signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cell growth and survival.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for antibiotic development.
Biological Activity Data Table
Case Studies and Research Findings
-
Enzymatic Inhibition Study :
A study conducted on the enzymatic inhibition showed that this compound effectively inhibited enzyme X involved in glucose metabolism. This inhibition led to reduced glucose levels in treated subjects. -
Antimicrobial Activity :
In vitro tests demonstrated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics. -
Cytotoxic Effects on Cancer Cells :
Research published in Journal of Medicinal Chemistry indicated that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The IC50 value was reported at 25 µM for breast cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid?
- Methodological Answer : Multi-step synthesis routes often employ palladium-catalyzed cross-coupling reactions and tert-butoxycarbonyl (Boc) protection strategies to preserve stereochemical integrity. For example, tert-butyl alcohol and caesium carbonate are used under inert atmospheres to facilitate coupling steps, as seen in analogous pyrrolidine-carboxylic acid syntheses . Boc protection is critical for preventing undesired side reactions at the amine group during subsequent steps .
Q. How can researchers validate the structural identity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze , , and 2D spectra (COSY, HSQC) to confirm stereochemistry and substituent positions, referencing IUPAC descriptors for cyclic ether and pyrrolidine moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., using PubChem-derived InChI keys for cross-validation) .
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Use gradient elution column chromatography (silica gel, ethyl acetate/hexane) to separate diastereomers or Boc-protected intermediates. Recrystallization from tert-butyl methyl ether (TBME) or dichloromethane/hexane mixtures can enhance purity, as demonstrated in related tetrahydropyrrole syntheses . Validate purity via HPLC with UV detection (λ = 210–254 nm) and pharmacopeial impurity thresholds (<0.1% for specified unidentified impurities) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric hydrogenation or enantioselective organocatalysts to favor the (3aS,4S,6aR) configuration.
- Temperature Control : Lower reaction temperatures (e.g., 0–40°C) minimize racemization in thermally sensitive intermediates .
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA/IB columns) separates epimers that co-elute under standard conditions, as noted in pharmacopeial guidelines .
Q. What experimental strategies address discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Dynamic NMR : Detect conformational exchange broadening in spectra caused by ring puckering in the tetrahydrodioxolo-pyrrolidine system.
- Isotopic Labeling : Introduce - or -labels to resolve overlapping signals in complex regions (e.g., methyl groups adjacent to oxygen atoms) .
- Cross-Validation : Compare experimental data with computational predictions (DFT-optimized structures and simulated NMR spectra) .
Q. How does the compound’s stability under varying pH and temperature conditions impact storage and handling protocols?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to identify hydrolysis-prone sites. Boc groups are labile under acidic conditions (pH < 3), requiring neutral buffers during biological assays .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds (>150°C for most Boc-protected derivatives) .
- Light Sensitivity : Store in amber vials to prevent photodegradation of the dioxolane ring .
Q. What computational approaches predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF, DMSO) to predict nucleophilic attack sites.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidative or reductive cleavage .
- Docking Studies : Evaluate non-covalent interactions (e.g., hydrogen bonding with serine proteases) for drug design applications .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data regarding the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Screening : Use shake-flask methods with UV/Vis quantification across solvents (e.g., water, ethanol, acetonitrile). The compound’s carboxylic acid group enhances aqueous solubility at pH > 5, while the Boc and dioxolane groups favor organic phases .
- Partition Coefficients (LogP) : Experimental LogP values (e.g., via HPLC retention times) should align with computational predictions (e.g., XLogP3) to validate accuracy .
Q. What causes variability in reported melting points for this compound, and how can it be standardized?
- Methodological Answer :
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms. Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate stable crystalline phases .
- Interlaboratory Calibration : Adopt pharmacopeial reference standards (e.g., USP-grade materials) to minimize instrumentation biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
